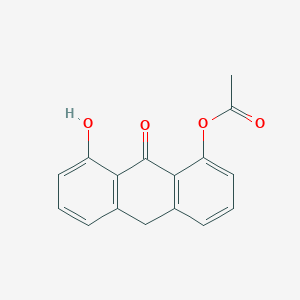
(8-hydroxy-9-oxo-10H-anthracen-1-yl) Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetoxy-8-hydroxyanthrone is an organic compound with the molecular formula C16H12O4. It is characterized by the presence of an acetoxy group at the first position and a hydroxyl group at the eighth position on an anthrone backbone. This compound is notable for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: 1-Acetoxy-8-hydroxyanthrone can be synthesized through several methods. One common approach involves the acetylation of 8-hydroxyanthrone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the acetoxy group to be introduced at the desired position .
Industrial Production Methods: In an industrial setting, the production of 1-Acetoxy-8-hydroxyanthrone may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions: 1-Acetoxy-8-hydroxyanthrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydroanthrone derivative.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the acetoxy group.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthrone derivatives.
Substitution: Formation of various substituted anthrone derivatives.
科学的研究の応用
1-Acetoxy-8-hydroxyanthrone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism of action of 1-Acetoxy-8-hydroxyanthrone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. It may also interact with cellular receptors, leading to changes in cell signaling and function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammation .
類似化合物との比較
1-Hydroxyanthrone: Lacks the acetoxy group, leading to different chemical reactivity and biological activity.
8-Hydroxyanthrone: Similar structure but without the acetoxy group, affecting its solubility and interaction with biological targets.
1-Acetoxy-9-hydroxyanthrone: Similar but with the hydroxyl group at a different position, leading to variations in its chemical and biological properties.
Uniqueness: 1-Acetoxy-8-hydroxyanthrone is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
2891-34-1 |
|---|---|
分子式 |
C16H12O4 |
分子量 |
268.26 g/mol |
IUPAC名 |
(8-hydroxy-9-oxo-10H-anthracen-1-yl) acetate |
InChI |
InChI=1S/C16H12O4/c1-9(17)20-13-7-3-5-11-8-10-4-2-6-12(18)14(10)16(19)15(11)13/h2-7,18H,8H2,1H3 |
InChIキー |
LCLRBZOPCMQXRG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2)C=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















